4-Ethynyl-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H2N2S |
|---|---|
Molecular Weight |
110.14 g/mol |
IUPAC Name |
4-ethynylthiadiazole |
InChI |
InChI=1S/C4H2N2S/c1-2-4-3-7-6-5-4/h1,3H |
InChI Key |
CQYWLMIMIOLTAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 1,2,3 Thiadiazole
Strategies for Constructing the 1,2,3-Thiadiazole (B1210528) Core
The formation of the 1,2,3-thiadiazole ring is a foundational step in organic synthesis, with several established and novel methods available to chemists. isres.org These methods typically involve the cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms.
Hurd-Mori Synthesis and Modern Adaptations
The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of 1,2,3-thiadiazoles. isres.orgwikipedia.org The reaction involves the cyclization of hydrazones, which bear an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.orgchemicalbook.com Specifically, it is the hydrazones of ketones with an α-methylene group that undergo this transformation. researchgate.netsciforum.net The reaction proceeds through the treatment of the corresponding hydrazone (such as a semicarbazone or tosylhydrazone) with thionyl chloride, which acts as both the sulfur source and the cyclizing agent. researchgate.neturfu.rumdpi.com
The general mechanism involves the reaction of the hydrazone with thionyl chloride to form an intermediate that subsequently undergoes intramolecular cyclization to yield the 1,2,3-thiadiazole ring. chemicalbook.com This method's convenience and the availability of starting materials have made it a cornerstone in the synthesis of this heterocyclic system. sciforum.net
Modern adaptations have sought to improve the efficiency, safety, and environmental footprint of the original Hurd-Mori protocol. These adaptations often focus on alternative sulfur sources, milder reaction conditions, and catalyst-based systems to broaden the substrate scope and increase yields.
Table 1: Modern Adaptations and Variations of the Hurd-Mori Synthesis
| Method/Reagent | Substrate | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Sulfur (S) & TBAI (catalyst) | N-tosylhydrazones | Metal-free conditions, improved procedure over classic Hurd-Mori. | 44–98% | mdpi.com, scispace.com, organic-chemistry.org |
| Ionic Liquid Support | Ketones/Diketones | Ionic liquid-supported sulfonyl hydrazine (B178648) reacts with ketones, followed by cyclization with SOCl₂. | 80–91% | mdpi.com |
| Trisulfur Radical Anion (S₃•⁻) | In situ generated azoalkenes | Transition metal-free, uses potassium sulfide (B99878) (K₂S) in DMF. | Good | acs.org, figshare.com |
| Microwave-Assisted Synthesis | Hydrazide derivatives | Utilizes microwave irradiation to accelerate the reaction. | Not specified | mdpi.com |
Cyclization Reactions via α-Diazothione Intermediates
An alternative fundamental approach to the 1,2,3-thiadiazole core involves the 1,5-electrocyclization of an α-diazothione intermediate. researchgate.net This method is often referred to as the Wolff Synthesis. isres.org The α-diazothione species is typically unstable and readily undergoes cyclization to form the stable 1,2,3-thiadiazole ring. researchgate.net
A key aspect of this chemistry is that 1,2,3-thiadiazoles can exist in equilibrium with α-diazothione species through a reversible ring-cleavage process known as a Dimroth-type equilibrium. researchgate.net This equilibrium can be influenced by factors such as temperature, irradiation, or the presence of strong bases, which can induce denitrogenation of the intermediate. researchgate.net The generation of the α-diazothione from various precursors and its subsequent cyclization provides a versatile route to the thiadiazole system. researchgate.net
One-Pot Cascade Sequences from α-Enolicdithioesters
Recent advancements in synthetic methodology have led to the development of highly efficient one-pot cascade reactions for constructing 1,2,3-thiadiazoles. One notable example is the synthesis from α-enolicdithioesters. researchgate.net These methods are prized for their operational simplicity, high atom economy, and often environmentally benign conditions.
One such protocol involves the [3+2] cycloaddition of α-enolicdithioesters with tosyl azide (B81097). wordpress.com This reaction proceeds rapidly, often within minutes, at low temperatures and under solvent-free conditions in the presence of a base like triethylamine (B128534) (Et₃N). wordpress.comresearchgate.net The cascade involves the formation of new sulfur-nitrogen (S-N) and carbon-nitrogen (C-N) bonds, leading directly to highly functionalized 4,5-disubstituted 1,2,3-thiadiazoles. researchgate.networdpress.com Another variation involves a nitrosation/reduction/diazotization/cyclization sequence, also starting from α-enolicdithioesters, to furnish the thiadiazole ring in a single pot. researchgate.netresearchgate.net
Table 2: One-Pot Syntheses from α-Enolicdithioesters
| Reaction Type | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | α-enolicdithioester, Tosyl azide | Et₃N, 0 °C, solvent-free | Very fast (2-15 min), catalyst-free, regioselective. | wordpress.com, researchgate.net |
| Visible Light Promoted | α-enolicdithioester, Tosyl azide | Visible light, room temp, solvent-free | Photocatalyzed, catalyst- and activator-free, green methodology. | lew.ro |
Introduction of the Ethynyl (B1212043) Group at the C4 Position
Once the 1,2,3-thiadiazole core is synthesized, the next critical step is the installation of the ethynyl group at the C4 position. This is typically achieved by starting with a thiadiazole that has been functionalized with a suitable leaving group, such as a halogen, at the desired position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is exceptionally well-suited for the synthesis of 4-ethynyl-1,2,3-thiadiazole (B6284800). The process typically involves reacting a 4-halo-1,2,3-thiadiazole (e.g., 4-bromo- or 4-iodo-1,2,3-thiadiazole) with a protected or terminal alkyne, such as trimethylsilylacetylene.
The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and usually requires a copper(I) co-catalyst (e.g., CuI) and a base (e.g., NEt₃ or other amines). wikipedia.orgvulcanchem.com The reaction can often be carried out under mild conditions, offering high yields and excellent functional group tolerance. wikipedia.org While classic Sonogashira conditions are effective, modern variations include copper-free systems and the use of specialized ligands to enhance catalyst performance. organic-chemistry.org
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst System | Substrates | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, PivOK | 4,8-dibromobenzo[1,2-d:4,5-d′]bis( wikipedia.orglew.roCurrent time information in Bangalore, IN.thiadiazole), (2-ethylhexyl)thiophene | PivOK | Toluene | Selective for mono- or bis-arylation depending on conditions. | mdpi.com |
| Pd catalyst, Cu(I) cocatalyst | Terminal alkyne, Aryl/Vinyl halide | Amine base (e.g., NEt₃) | Various | Forms C(sp)-C(sp²) bonds; widely used for complex molecule synthesis. | wikipedia.org, nih.gov |
Base-Mediated Transformations for Ethynyl Group Generation
An alternative strategy for creating the ethynyl group involves elimination reactions. iitk.ac.in In this approach, a precursor substituent at the C4 position, such as a 1,2-dihaloethyl or a 1-halovinyl group, is treated with a strong base. The base facilitates a dehydrohalogenation reaction, an E2 (elimination bimolecular) or E1cB (elimination unimolecular conjugate base) process, to form the carbon-carbon triple bond. iitk.ac.insaskoer.calibretexts.org
For this method to be applied to this compound, one would first need to synthesize a 1,2,3-thiadiazole bearing a suitable precursor at the C4 position. Treatment of this precursor with a base like potassium hydroxide (B78521) or sodium amide would then generate the desired alkyne functionality through the elimination of two molecules of hydrogen halide (in the case of a dihaloethyl group) or one molecule (in the case of a halovinyl group). smolecule.com The choice of base and reaction conditions is critical to ensure complete elimination without affecting the stability of the thiadiazole ring.
Reactivity and Mechanistic Investigations of 4 Ethynyl 1,2,3 Thiadiazole
Ring-Opening and Denitrogenation Pathways of the 1,2,3-Thiadiazole (B1210528) Core
The 1,2,3-thiadiazole ring is known for its ability to undergo cleavage and lose molecular nitrogen (N₂), a process that can be initiated by base, heat, light, or transition metal catalysts. researchgate.net This denitrogenation leads to the formation of highly reactive intermediates, which can be trapped in various ways to construct new molecular frameworks.
Base-Induced Ring Cleavage Leading to Alkynethiolates
The treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with a strong base results in the cleavage of the heterocyclic ring, accompanied by the evolution of nitrogen gas. cdnsciencepub.com This reaction, often referred to as the Hurd-Mori reaction in the context of synthesis, generates a reactive alkali metal alkynethiolate intermediate. cdnsciencepub.comclockss.org In the case of 4-ethynyl-1,2,3-thiadiazole (B6284800), this pathway would yield a butadiyne-1-thiolate salt.
This transformation is initiated by the deprotonation of the C5-proton, which is the most acidic proton on the thiadiazole ring. The resulting anion undergoes a ring-opening cascade, extruding stable dinitrogen to form the alkynethiolate. These intermediates can then be trapped by various electrophiles. For instance, subsequent reaction with an alkyl halide allows for the synthesis of 1-alkynyl thioethers. cdnsciencepub.com This method provides a direct route from the stable thiadiazole precursor to functionalized alkynyl sulfur compounds. researchgate.net
Rhodium-Catalyzed Denitrogenative Annulation Reactions
Transition metals, particularly rhodium catalysts, are effective in promoting the denitrogenation of 1,2,3-thiadiazoles under mild conditions. researchgate.netmq.edu.au These reactions proceed through the formation of rhodium thiavinyl carbene intermediates, which are analogues of the more common oxa- and azavinyl carbenes. acs.orgnih.gov These reactive species can then participate in annulation reactions with various partners.
When 1,2,3-thiadiazoles are reacted with alkynes in the presence of a rhodium catalyst, a transannulation reaction occurs, leading to the synthesis of highly substituted thiophenes. acs.orgnih.govorganic-chemistry.org The reaction is proposed to proceed via the formation of the rhodium thiavinyl carbene, which then undergoes a [3+2] cycloaddition with the alkyne to form the thiophene (B33073) ring. acs.org The regioselectivity of this reaction can be influenced by the choice of ligands on the rhodium catalyst and the electronic properties of the substituents on the reaction partners. acs.org For example, studies on 4-vinyl-1,2,3-thiadiazoles have shown that ligand choice can switch the reaction pathway between intramolecular and intermolecular annulations. acs.org
The general mechanism for this transformation is outlined below:
Coordination of the rhodium catalyst to the 1,2,3-thiadiazole.
Denitrogenation to form a rhodium thiavinyl carbene. acs.org
Cycloaddition with an alkyne.
Rearrangement to the aromatic thiophene product.
This methodology represents a modular and efficient approach to constructing complex thiophene derivatives from simple thiadiazole and alkyne precursors. acs.orgnih.gov
Cyclization with Phosphaalkynes for Thiaphosphole Formation
The rhodium-catalyzed denitrogenation of 1,2,3-thiadiazoles can also be applied to reactions with phosphaalkynes (RC≡P), providing a novel route to sulfur- and phosphorus-containing heterocycles. researchgate.netresearchgate.net Specifically, the reaction of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes in the presence of a rhodium catalyst, such as [Rh(COE)Cl]₂ with a dicyclohexylphosphinopropane (DCyPP) ligand, yields 1,3-thiaphosphole (B14319606) derivatives. researchgate.netresearchgate.net
This reaction proceeds via a denitrogenative cyclization pathway, where the thiadiazole serves as a thioketene (B13734457) precursor that undergoes a formal [3+2] cycloaddition with the phosphaalkyne. researchgate.netdntb.gov.ua A key finding in these reactions is the high regioselectivity observed. Unlike similar reactions with alkynes that can produce mixtures of regioisomers, the transannulation with phosphaalkynes often leads exclusively to the 1,3-thiaphosphole regioisomer. researchgate.netresearchgate.net
| Catalyst System | Reactants | Product | Selectivity | Ref |
| [Rh(COE)Cl]₂ / DCyPP | 1,2,3-Thiadiazole-4-carboxylate, Phosphaalkyne | 1,3-Thiaphosphole | High regioselectivity for 1,3-isomer | researchgate.netresearchgate.net |
| [Rh(COD)DPPF]BF₄ | 4-Vinyl-1,2,3-thiadiazole, Terminal Alkyne | Functionalized Thiophene | Unexpected regioselectivity | acs.org |
Transformations Involving the Ethynyl (B1212043) Functionality
The terminal alkyne group of this compound is a key functional handle that allows for a variety of transformations, including cross-coupling and cycloaddition reactions, without disturbing the thiadiazole core.
Further Cross-Coupling Reactions and Alkyne Elongation
The terminal C-C triple bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for forming new carbon-carbon bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, can be used to attach various aryl or vinyl substituents to the ethynyl group, effectively elongating the alkyne chain. wikipedia.org
The conditions for Sonogashira couplings are generally mild, allowing for good functional group tolerance. wikipedia.orgnih.gov This has enabled its use in the synthesis of complex molecules, including organic materials and pharmaceuticals. wikipedia.orgnih.gov For instance, Sonogashira coupling has been utilized to synthesize various 1,2,4-thiadiazole (B1232254) hybrids and benzo[c] researchgate.netmq.edu.auacs.orgthiadiazole derivatives. nih.govsmolecule.com While specific examples for this compound are not prevalent in the reviewed literature, the reactivity is well-established for similar ethynyl-heterocyclic systems. smolecule.comnih.gov
| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref |
| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted Alkyne | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid, Aryl/Vinyl Halide | Pd catalyst, Base | Biaryl/Aryl-Vinyl Compound | nih.gov |
| Stille | Organostannane, Organic Halide | Pd catalyst | Coupled Organic Compound | nih.gov |
[3+2] Cycloaddition Reactions with the Ethynyl Moiety
The ethynyl group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions. academie-sciences.fr This type of reaction is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. beilstein-journals.orgjapsonline.com
This reaction is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.org The resulting triazole linker is chemically stable, making this a robust method for connecting the 4-(1,2,3-thiadiazolyl) moiety to other molecules, such as sugars, peptides, or other heterocyclic systems. tcichemicals.comnih.gov The versatility of this reaction has led to its widespread use in drug discovery, materials science, and bioconjugation. japsonline.comresearchgate.net While direct examples involving this compound are specific, the CuAAC reaction's broad applicability to terminal alkynes makes it a highly probable and useful transformation for this compound. beilstein-journals.orgnih.gov
Regioselectivity and Stereoselectivity in Reactions of this compound
The reactivity of this compound is dominated by the chemistry of its terminal alkyne functionality. This group serves as a versatile handle for a variety of transformations, most notably cycloaddition reactions. In these reactions, the orientation with which the reacting partners come together—the regioselectivity—is a critical factor that determines the structure of the final product. Similarly, stereoselectivity, which governs the spatial arrangement of the atoms in the product, is an important consideration, although it is less frequently a factor in the common reactions of this specific achiral molecule.
Regioselectivity in Cycloaddition Reactions
The terminal alkyne of this compound is an excellent participant in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the reacting partner (the 1,3-dipole), and the presence of catalysts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most prominent and reliable reactions involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". This reaction is celebrated for its high efficiency, mild reaction conditions, and, most importantly, its near-perfect regioselectivity. When this compound reacts with an organic azide in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.org The Huisgen 1,3-dipolar cycloaddition, when conducted thermally without a catalyst, typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org However, the use of a copper catalyst makes the reaction highly specific. beilstein-journals.org
This high degree of regiocontrol is a cornerstone of click chemistry, allowing for the predictable and robust synthesis of complex molecules where the 1,2,3-thiadiazole moiety is linked to another chemical entity via a stable triazole ring.
| Reactants | Reaction Type | Conditions | Major Product | Regioselectivity |
|---|---|---|---|---|
| This compound + Organic Azide (R-N₃) | Huisgen Cycloaddition (Thermal) | High Temperature | Mixture of 1,4- and 1,5-disubstituted triazoles | Low |
| This compound + Organic Azide (R-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) Catalyst, Room Temperature | 1-(Substituted)-4-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole | High (Exclusively 1,4-isomer) beilstein-journals.org |
Rhodium-Catalyzed Annulation Reactions
Rhodium-catalyzed reactions provide another important avenue for the transformation of 1,2,3-thiadiazoles. While studies may not specifically use this compound as the alkyne coupling partner, research on the reaction of substituted 1,2,3-thiadiazoles with various terminal alkynes offers significant insight into the factors controlling regioselectivity. mq.edu.ausemanticscholar.org In these denitrogenative annulation reactions, the 1,2,3-thiadiazole ring is cleaved, and its components rearrange with an alkyne to form new heterocyclic structures, such as highly substituted thiophenes. semanticscholar.org
Mechanistic studies, including experimental and computational work, have revealed that the regiochemical outcome is delicately balanced by several factors:
Electronic Properties of the Alkyne: The substituent on the alkyne partner plays a central role in directing the regioselectivity of the annulation. semanticscholar.org
Electronic and Steric Properties of the 1,2,3-Thiadiazole: Substituents on the thiadiazole ring itself significantly influence reactivity and the preferred regioisomeric product. Electron-donating groups versus electron-withdrawing or sterically demanding groups on the C5-position of the thiadiazole can favor the formation of different thiophene isomers. mq.edu.au
Catalyst and Ligands: The choice of the rhodium catalyst and its associated ligands can inhibit or promote certain reaction pathways, thereby controlling the product distribution. For instance, different rhodium-ligand systems can lead to different regioisomers or even switch the reaction from an intermolecular to an intramolecular pathway. mq.edu.au
| Influencing Factor | Observation | Reference |
|---|---|---|
| Alkyne Substituent | The electronic and steric nature of the terminal alkyne substituent is a key determinant of the final thiophene regioisomer. | semanticscholar.org |
| Thiadiazole C5-Substituent | Electron-donating and small groups favor one regioisomer, while strong electron-withdrawing or bulky groups favor another. | mq.edu.au |
| Catalyst/Ligand System | The choice of ligand (e.g., DPPF) on the Rh(I) catalyst can switch the reaction between different intermolecular and intramolecular pathways, controlling the final heterocyclic product. | mq.edu.au |
Other Cycloadditions
The ethynyl group can also participate in [3+2] cycloadditions with other 1,3-dipoles, such as nitrile oxides, to form isoxazoles. In analogous systems, the regioselectivity of such reactions has been shown to be tunable. For example, thermal reactions might favor one regioisomer, while the use of a specific catalyst (e.g., ruthenium) can completely reverse the selectivity to favor the alternative isomer. rsc.org This highlights a general principle: for this compound, the choice between kinetic (uncatalyzed) and catalytic conditions can be a powerful tool for directing the regiochemical outcome of cycloaddition reactions.
Stereoselectivity
Stereoselectivity relates to the preferential formation of one stereoisomer over another. For the majority of reactions involving the ethynyl group of this compound, this is not a primary consideration. The alkyne group is linear, and the common cycloaddition reactions (like CuAAC or nitrile oxide cycloaddition) result in the formation of flat, aromatic heterocyclic rings (triazoles, isoxazoles). These products are achiral, and no new stereocenters are generated during the reaction, assuming the reacting partner is also achiral.
Stereoselectivity would become a factor only if the reacting partner or the catalyst system were chiral, potentially leading to an enantioselective or diastereoselective process. However, in the context of the fundamental reactivity of this compound, the focus remains overwhelmingly on controlling regioselectivity.
Computational and Theoretical Studies of 4 Ethynyl 1,2,3 Thiadiazole
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic behavior of a molecule is fundamentally governed by the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the electron-donating ability of a molecule, while the LUMO signifies its electron-accepting propensity. In substituted 1,2,3-thiadiazoles, the nature of the substituent at the 4-position significantly influences the characteristics of these orbitals.
For the parent 1,2,3-thiadiazole (B1210528) ring, the HOMO is typically a π-orbital with significant contributions from the sulfur and nitrogen atoms. The introduction of an ethynyl (B1212043) group, which is a π-system itself, at the 4-position would be expected to lead to delocalization of the HOMO across the entire molecule, including the triple bond. This delocalization would raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted ring.
Similarly, the LUMO of the 1,2,3-thiadiazole ring is a π* anti-bonding orbital. The ethynyl group, with its own π* orbitals, would interact with the ring's LUMO, likely lowering its energy. This would enhance the molecule's ability to accept electrons. Studies on related compounds, such as 4-cyano-1,2,3-thiadiazole, have shown that the LUMO is distributed over the entire molecule, indicating significant electronic conjugation. researchgate.net For 4-ethynyl-1,2,3-thiadiazole (B6284800), a similar distribution would be anticipated, with both the HOMO and LUMO being π-like orbitals.
In a study of 4-methyl-1,2,3-thiadiazole (B96444), the HOMO and LUMO were characterized, providing insight into the electronic landscape of 4-substituted 1,2,3-thiadiazoles. lew.ro Another investigation into 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) found that the HOMO and LUMO are distributed over the entire molecule, with the LUMO having more antibonding character. nih.gov While a different isomer, this finding supports the general trend of delocalized frontier orbitals in substituted thiadiazoles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower stability.
Computational studies on various 1,2,3-thiadiazole derivatives have quantified this energy gap. For instance, calculations on 4-methyl-1,2,3-thiadiazole and 4-fluoro-1,2,3-thiadiazole revealed that the nature of the substituent directly impacts the magnitude of the HOMO-LUMO gap. lew.ro The introduction of an electron-donating group like methyl was found to result in a lower energy gap compared to an electron-withdrawing group like fluoro. lew.ro The ethynyl group is known to have both σ-electron-withdrawing and π-electron-donating/accepting capabilities, which would make the precise effect on the energy gap of this compound a subject of interest for specific computational investigation.
The HOMO-LUMO gap is also a key determinant of a molecule's electronic absorption properties. A smaller gap corresponds to absorption of longer wavelength light. Therefore, it is expected that this compound would absorb light at a longer wavelength than the unsubstituted 1,2,3-thiadiazole. This is supported by studies on other conjugated thiadiazole systems where the HOMO-LUMO gaps are in a range that suggests potential for use in electronic applications. nih.gov
Below is a table summarizing the calculated electronic parameters for some representative 1,2,3-thiadiazole derivatives, which can serve as a proxy for understanding the potential values for this compound.
| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |
| 1,2,3-thiadiazole | -0.2745 | -0.0654 | 0.2091 |
| 4-methyl-1,2,3-thiadiazole | -0.2691 | -0.0596 | 0.2092 |
| 4-fluoro-1,2,3-thiadiazole | Not Specified | Not Specified | 0.2037 |
| 4-cyano-1,2,3-thiadiazole | Not Specified | Not Specified | Not Specified |
Table based on data from a study on 1,2,3-thiadiazole derivatives. lew.ro
Quantum Chemical Descriptors and Reactivity Prediction
To gain a more nuanced understanding of the chemical reactivity of this compound, quantum chemical descriptors derived from electronic structure calculations are invaluable.
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices measure the change in electron density at a particular point in the molecule when an electron is added or removed.
For thiadiazole derivatives, the heteroatoms (sulfur and nitrogen) are often identified as key reactive sites. jchemlett.comjchemlett.com In the context of this compound, the nitrogen atoms of the thiadiazole ring would be expected to be susceptible to electrophilic attack, while the sulfur atom could also play a role in coordinating with electrophiles. The ethynyl group introduces additional reactive sites. The terminal carbon of the ethynyl group would likely be a primary site for nucleophilic attack, while the triple bond itself could react with electrophiles.
A study on 1,3,4-thiadiazole (B1197879) derivatives showed that the Fukui indices successfully identified the heteroatoms as the active sites for interaction with a metal surface. jchemlett.com For this compound, a similar analysis would be crucial for predicting its behavior in various chemical environments, including its potential as a ligand in organometallic chemistry or as a building block in polymerization reactions.
Based on the expected electronic structure of this compound, with its extended π-system, it would likely possess a moderate level of chemical hardness, making it reactive but not excessively so. The presence of the electron-withdrawing thiadiazole ring combined with the ethynyl group would likely result in a significant electrophilicity index, suggesting that it could participate in reactions with nucleophiles. Conversely, the presence of lone pairs on the nitrogen and sulfur atoms, along with the π-electrons of the ethynyl group, would also impart nucleophilic character to the molecule.
The following table presents calculated reactivity descriptors for some 1,3,4-thiadiazole derivatives, which can provide a comparative basis for estimating the properties of this compound.
| Compound | Chemical Potential (χ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| AMPT | 3.83 | 1.47 | 1.08 |
| APT | Not Specified | Not Specified | Not Specified |
| ACPT | Not Specified | Not Specified | Not Specified |
Table based on data for 4-methoxyphenyl-1,3,4-thiadiazole (AMPT) and related compounds. jchemlett.com
Advanced Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Modern computational chemistry relies heavily on Density Functional Theory (DFT) for accurate calculations of molecular geometries, electronic structures, and other properties. researchgate.nettandfonline.com For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, would be the standard approach for obtaining reliable theoretical data. tandfonline.comtandfonline.com
Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties, such as electronic absorption spectra (UV-Vis). tandfonline.comtandfonline.com TD-DFT calculations would be essential for predicting the color and photophysical behavior of this compound. Given its conjugated structure, it is likely to have interesting optical properties that could be exploited in materials science. For instance, TD-DFT has been successfully used to study the electronic transitions in various thiadiazole-based systems, providing good agreement with experimental spectra. tandfonline.comtandfonline.com These studies confirm that the electronic transitions are typically of the π → π* type, involving the frontier molecular orbitals.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed. researchgate.net These calculations typically use basis sets like 6-31G* or the correlation-consistent basis sets (cc-pVDZ, cc-pVTZ) to accurately describe the electronic structure. researchgate.netaip.org
The optimized geometry of this compound is expected to be largely planar. The 1,2,3-thiadiazole ring itself is a planar heterocyclic system, and the ethynyl group (–C≡C–H) attached at the C4 position is linear. Consequently, the entire molecule should exhibit a high degree of planarity, which is a critical factor influencing its electronic properties and potential for use in materials science. researchgate.net
Due to the rigid nature of the thiadiazole ring and the triple bond of the ethynyl group, this compound has limited conformational freedom. The primary focus of conformational analysis would be the rotation around the single bond connecting the ethynyl group to the thiadiazole ring, although this rotation is unlikely to produce significantly different stable conformers.
Below is a table illustrating the kind of data obtained from geometry optimization studies on related thiadiazole structures.
| Parameter | Bond/Angle | Typical Calculated Value | Computational Method (Example) |
| Bond Length | C=N | ~1.30 Å | DFT/B3LYP/6-311G |
| N-N | ~1.37 Å | DFT/B3LYP/6-311G | |
| C-S | ~1.77 Å | DFT/B3LYP/6-311G | |
| C≡C | ~1.21 Å | DFT/B3LYP/6-311G | |
| Bond Angle | C-S-C | ~86° | DFT/B3LYP/6-311G |
| C-N-N | ~113° | DFT/B3LYP/6-311G | |
| Note: Values are representative examples from studies on related 1,3,4-thiadiazole structures and serve for illustrative purposes. universci.com |
Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of novel compounds.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. aip.org For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the conjugated system formed by the thiadiazole ring and the ethynyl group. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from frequency calculations performed after geometry optimization. dergipark.org.tr These calculations predict the vibrational frequencies and intensities of different molecular motions. For this molecule, characteristic predicted peaks would include the C≡C triple bond stretch (around 2100-2200 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), and various stretching and bending modes associated with the C-N, N-N, and C-S bonds of the thiadiazole ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for predicting NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Calculations would predict the chemical shifts for the protons and carbon atoms in the ethynyl group and the thiadiazole ring.
The following table shows the type of data generated from spectroscopic predictions.
| Spectrum | Property | Predicted Feature | Computational Method (Example) |
| UV-Vis | λmax | ~300-350 nm | TD-DFT/B3LYP |
| IR | Vibrational Frequency | C≡C stretch: ~2200 cm⁻¹ | DFT/B3LYP |
| ¹H NMR | Chemical Shift (δ) | Ethynyl H: ~3.0-4.0 ppm | GIAO/DFT |
| ¹³C NMR | Chemical Shift (δ) | Thiadiazole C: ~150-160 ppm | GIAO/DFT |
| Note: Predicted values are illustrative, based on general knowledge of functional groups and computational outputs for similar molecules. dergipark.org.trnih.gov |
Solvent Effects Modeling via Continuum Models (e.g., CPCM, SCRF)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models are an efficient way to incorporate these effects into quantum chemical calculations. The Self-Consistent Reaction Field (SCRF) framework includes several popular models, such as the Conductor-like Polarizable Continuum Model (CPCM). aip.orgcsic.es
In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. aip.org This approach allows for the calculation of geometry and properties in different solvents, such as chloroform, ethanol, or water. researchgate.netaip.org For this compound, these calculations can predict shifts in UV-Vis absorption maxima (solvatochromism) and changes in molecular geometry and stability upon solvation. researchgate.net
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into reaction mechanisms and dynamic processes. For the 1,2,3-thiadiazole system, nonadiabatic dynamics simulations at a high level of theory, such as QM/MM (Quantum Mechanics/Molecular Mechanics), have been used to investigate photoinduced rearrangement reactions. aip.org
Such studies on the parent 1,2,3-thiadiazole have shown that upon photoexcitation, the molecule can undergo ultrafast decay and ring-opening, leading to intermediates that can rearrange to form more stable isomers like thioketene (B13734457) and ethynylthiol. aip.orgcdnsciencepub.com Similar MD simulations for this compound could elucidate its photochemical stability, potential rearrangement pathways, and the dynamics of its interaction with other molecules or surfaces, which is crucial for applications in materials science. jchemlett.com
Investigation of Aromaticity and Molecular Planarity
As established in the geometry optimization section, the structure of this compound is expected to be highly planar. Computational analysis confirms this by examining the dihedral angles within the optimized structure. researchgate.net This planarity facilitates π-conjugation across the molecule, which is directly linked to its electronic properties, such as the HOMO-LUMO gap. A smaller HOMO-LUMO gap, favored by enhanced planarity and conjugation, is often desirable for applications in organic electronics. researchgate.netaip.org
Advanced Spectroscopic Characterization of 4 Ethynyl 1,2,3 Thiadiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of 4-ethynyl-1,2,3-thiadiazole (B6284800) derivatives. The chemical shifts (δ) and coupling constants (J) provide unambiguous evidence of the molecular framework.
Research Findings: The ¹H NMR spectra of ethynyl-thiadiazole derivatives typically show characteristic signals for the ethynyl (B1212043) proton and the proton on the thiadiazole ring, alongside signals from any substituents. For instance, in a series of synthesized 1,2,4-thiadiazole (B1232254) hybrids, the constitution of all new compounds was confirmed by ¹H and ¹³C NMR data, which were further assigned using 2D-HSQC and HMBC measurements. nih.govrsc.org Similarly, the complete assignment of ¹H and ¹³C NMR resonances for various 2,3-dihydro-1,3,4-thiadiazole derivatives was achieved through a combination of one- and two-dimensional NMR experiments. nih.gov For complex structures, such as those resulting from the isomerization of a bis-erlotinib substituted 1,2,4-thiadiazole to its 1,3,4-thiadiazole (B1197879) isomer, extended NMR studies including 2D-HSQC and 2D-HMBC measurements were crucial for identification. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Ethynyl-Thiadiazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Ethyl 5-(4-(methylthio)phenyl)-1,2,3-thiadiazole-4-carboxylate | CDCl₃ | 7.45 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H), 4.43 (q, J=7.2 Hz, 4H), 2.51 (s, 3H), 1.36 (t, J=7.2 Hz, 3H) | 161.8, 160.6, 148.0, 143.1, 130.1, 125.6, 122.0, 62.2, 15.1, 14.2 |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman)
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. spectroscopyonline.comsurfacesciencewestern.com For this compound derivatives, these methods are particularly effective for confirming the presence of the characteristic alkyne C≡C and C-H bonds.
Research Findings: FT-IR spectroscopy provides a distinct fingerprint for the ethynyl group. In studies of various alkyne-linked 1,2,4-thiadiazole hybrids, a characteristic absorption band for the C≡C triple bond was consistently observed in the 2200–2227 cm⁻¹ region. nih.gov This region is often clear of other vibrational modes, making the ethynyl group easy to identify. Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com The C≡C stretch in ethynyl-thiadiazole derivatives is expected to produce a strong signal in the Raman spectrum. For example, in studies of ESIPT in 1,3,4-thiadiazole derivatives, both FTIR and Raman spectroscopy were used to corroborate findings. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes accurately. scielo.org.mx
Table 2: Characteristic Vibrational Frequencies for Ethynyl-Thiadiazole Derivatives
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ethynyl C≡C Stretch | FT-IR | 2200 - 2227 | Variable (Weak to Medium) |
| Ethynyl C≡C Stretch | Raman | ~2200 | Strong |
| Ethynyl ≡C-H Stretch | FT-IR/Raman | ~3300 | Sharp, Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated molecules like this compound and its derivatives. These methods provide insights into the electronic transitions, energy gaps, and luminescent capabilities of the compounds.
Research Findings: The electronic spectra of ethynyl-thiadiazole derivatives are characterized by absorption bands corresponding to π–π* and intramolecular charge transfer (ICT) transitions. The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the solvent polarity. For example, a study on 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) showed two main absorption bands, a higher-energy one at ~280 nm and a lower-energy one at ~320 nm. mdpi.com
Many ethynyl-thiadiazole derivatives exhibit interesting fluorescence properties. researchgate.net Some derivatives display dual fluorescence, which can be attributed to phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) or the formation of Twisted Intramolecular Charge Transfer (TICT) states. nih.govmdpi.comnih.gov For instance, NTBD demonstrated dual fluorescence in non-polar solvents, an effect enhanced by aggregation-induced emission (AIE). mdpi.comnih.gov Gold(I) complexes of 4-ethynyl-7-(4-nonylphenyl)benzo[c] nih.govrsc.orgnih.govthiadiazole have shown high fluorescence quantum yields, making them promising for applications in light-emitting materials. ub.edu The photophysical properties of various benzo-2,1,3-thiadiazole hybrids have been extensively studied, revealing large Stokes shifts and yellow-orange light emission. rsc.org
Table 3: Representative Photophysical Data for Ethynyl-Thiadiazole Derivatives
| Compound/Derivative Class | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2,5-diaryl-1,3,4-thiadiazole derivatives | CH₂Cl₂ | 297 - 355 | 363 - 545 | 0.12 - 0.73 |
| 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol | Methanol | ~320 | Single Emission Band | Not specified |
| 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol | n-Hexane | ~326 | Dual Emission Bands | Not specified |
Mass Spectrometry Techniques (e.g., HRMS)
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the exact molecular weight and elemental composition of a compound. mjcce.org.mkmdpi.com Tandem MS (MS/MS) experiments further provide valuable information on the molecular structure through fragmentation analysis.
Research Findings: For thiadiazole derivatives, HRMS confirms the successful synthesis by matching the measured exact mass to the calculated value. tandfonline.comrsc.org The fragmentation patterns observed in MS/MS spectra are highly characteristic of the thiadiazole ring system. A key fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a neutral nitrogen molecule (N₂), a process that is often observed under electrospray ionization (ESI) conditions. mdpi.com A study comparing isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles using ESI-HRMS found that the formation of the [M+H-N₂]⁺ ion was characteristic of the 1,2,3-thiadiazoles, providing a method to distinguish between the isomers. mdpi.com This initial loss of nitrogen is a critical diagnostic feature in the mass spectrometric analysis of this class of compounds.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Research Findings: For novel thiadiazole derivatives, X-ray crystallography has been instrumental in confirming their constitution and stereochemistry, especially when NMR data could be ambiguous. nih.govmdpi.com The first single-crystal X-ray diffraction analysis of 5-arylimino-1,3,4-thiadiazole derivatives provided conclusive proof of the molecular structure and the Z-geometry around the imine double bond. mdpi.comnih.gov The analysis revealed a near-planar 1,3,4-thiadiazole ring. mdpi.com In another study on alkyne-linked 1,2,4-thiadiazole hybrids, the solid-phase structures of several derivatives were determined by single-crystal X-ray diffraction, providing detailed geometric parameters. nih.govrsc.org For a series of 2,5-diaryl-1,3,4-thiadiazole liquid crystals, the X-ray crystal structure of one derivative revealed a tilted lamellar arrangement of molecules in the crystalline solid, offering insight into its mesomorphic properties. tandfonline.com Although the crystal structure for the parent this compound is not described in the provided sources, these examples underscore the power of X-ray diffraction in the structural analysis of its derivatives. semanticscholar.org
Applications of 4 Ethynyl 1,2,3 Thiadiazole in Organic Synthesis and Materials Science
As Versatile Building Blocks in Heterocycle Synthesis
The dual functionality of 4-ethynyl-1,2,3-thiadiazole (B6284800)—the inherent reactivity of the thiadiazole ring and the synthetic utility of the alkyne—renders it a potent precursor in heterocyclic synthesis. The alkyne moiety, in particular, allows for the introduction of diverse substituents and the construction of elaborate molecular frameworks.
The terminal alkyne of this compound is amenable to a variety of coupling and addition reactions, enabling the synthesis of a broad spectrum of polyfunctionalized derivatives. One of the most powerful of these transformations is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgtcichemicals.com This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the ethynyl (B1212043) group with an organic azide (B81097). This methodology provides a straightforward route to novel hybrid heterocycles where a 1,2,3-thiadiazole (B1210528) ring is covalently linked to a 1,2,3-triazole ring, creating molecules with potential applications in medicinal chemistry and materials science. tcichemicals.com
Furthermore, the ethynyl group can readily participate in other well-established carbon-carbon bond-forming reactions. These include the Sonogashira coupling with aryl or vinyl halides, the Glaser coupling to form symmetric diynes, and various addition reactions across the triple bond. Each of these transformations introduces new functional groups onto the thiadiazole core, yielding a diverse library of derivatives from a single starting material.
| Reaction Type | Reagent/Catalyst | Product Type | Significance |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Links thiadiazole to another heterocyclic ring with high efficiency. organic-chemistry.org |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted alkyne | Attaches aromatic or vinylic systems, extending conjugation. |
| Glaser Coupling | Cu catalyst, Oxidant | Symmetrical 1,3-diyne | Dimerizes the molecule, creating larger conjugated structures. |
| Addition Reactions | Electrophiles/Nucleophiles | Substituted Alkenes | Functionalizes the triple bond to introduce diverse chemical groups. |
This table outlines the potential synthetic transformations of the ethynyl group on the this compound core, leading to polyfunctionalized derivatives.
The 1,2,3-thiadiazole ring itself possesses unique reactivity that can be harnessed for the construction of fused-ring systems. The ring is known to undergo cleavage when treated with a strong base, eliminating molecular nitrogen to form a highly reactive alkynethiolate intermediate. researchgate.net While this reaction typically starts from a 1,2,3-thiadiazole without a pre-existing alkyne, the derivatives synthesized from this compound could undergo subsequent intramolecular cyclization reactions to form fused heterocycles.
For example, a derivative synthesized via Sonogashira coupling could be designed with a strategically placed functional group on the newly introduced aryl ring. This functional group could then react with the thiadiazole ring or another part of the molecule under specific conditions (e.g., thermal, photochemical, or base-catalyzed) to yield a fused polycyclic system. This approach allows for the programmed synthesis of complex heterocyclic structures that would be difficult to access through other methods.
In Advanced Materials and Optoelectronics
The electronic properties of the 1,2,3-thiadiazole ring, combined with the ability of the ethynyl group to form extended π-conjugated systems, make this compound an attractive candidate for the development of advanced organic materials. Thiadiazole moieties are known to be electron-deficient (acceptor) units, a desirable characteristic for creating materials with tailored electronic and optical properties. researchgate.net
The ethynyl group is a fundamental building block for creating conjugated polymers, which are the active components in many organic electronic devices. Using transition metal-catalyzed polymerization techniques, such as Sonogashira coupling polymerization, this compound can be copolymerized with various aromatic or heteroaromatic dihalides. mdpi.com This process creates polymers with alternating donor and acceptor units along the backbone, a crucial design principle for organic semiconductors.
In such a polymer, the 1,2,3-thiadiazole unit would act as the electron acceptor, while the co-monomer would serve as the electron donor. The ethynylene (-C≡C-) linkage helps to maintain planarity in the polymer chain, which facilitates π-electron delocalization and enhances charge carrier mobility. mdpi.com The resulting donor-acceptor copolymers are expected to have tunable band gaps and absorption spectra, making them suitable for a range of optoelectronic applications. mdpi.com
| Polymerization Method | Co-monomer | Resulting Polymer Structure | Potential Properties |
| Sonogashira Polycondensation | Aryl/Heteroaryl Dihalide | Alternating Donor-Acceptor Copolymer | Tunable optical band gap, charge transport capabilities. mdpi.com |
| Glaser Polycoupling | (Self-condensation) | Poly(diacetylene) with thiadiazole pendants | Highly conjugated backbone, potential for nonlinear optical properties. |
This table illustrates potential polymerization pathways for this compound to form conjugated polymers for materials applications.
Materials used in the emissive layer of OLEDs often consist of conjugated small molecules or polymers that exhibit strong fluorescence. The donor-acceptor architecture that can be achieved using this compound is a proven strategy for creating efficient light-emitting materials. researchgate.netrsc.org By carefully selecting the co-monomers in a polymerization reaction, it is possible to tune the emission color of the resulting polymer from blue to red.
Polymers incorporating the 1,2,3-thiadiazole unit could function as either the emissive material or as electron-transporting materials in OLED devices, owing to the electron-deficient nature of the thiadiazole ring. researchgate.netrsc.org The rigid, linear structure imparted by the ethynyl linkers can also contribute to favorable morphological properties in thin films, which is critical for efficient device performance.
The same donor-acceptor copolymers derived from this compound are also promising candidates for the active layer in organic photovoltaic (OPV) devices. imperial.ac.ukresearchgate.net In an OPV, the active layer is typically a bulk heterojunction blend of a donor polymer and an acceptor material (like a fullerene derivative). The polymer's role is to absorb sunlight, creating an exciton (B1674681) (a bound electron-hole pair) that is then dissociated at the donor-acceptor interface to generate free charge carriers.
For efficient performance, the polymer must have strong absorption in the solar spectrum and appropriate energy levels (HOMO and LUMO) to facilitate charge separation and transport. The ability to tune the band gap and energy levels of copolymers by pairing different donors with the 1,2,3-thiadiazole acceptor makes this a versatile platform for designing new materials specifically for solar cell applications. imperial.ac.ukresearchgate.net The incorporation of various thiadiazole isomers in materials for dye-sensitized solar cells further highlights the potential of this heterocyclic core in photovoltaic technologies. researchcommons.org
Integration into Sensing Technologies
The this compound moiety is a promising candidate for the development of novel sensing technologies. The 1,2,3-thiadiazole ring itself possesses heteroatoms with lone pairs of electrons that can engage in co-ordination with various analytes. isres.org The terminal ethynyl group provides a versatile handle for immobilization onto sensor surfaces or for post-synthetic modification to introduce specific recognition units.
Key Research Findings:
While direct studies on this compound-based sensors are emerging, the broader class of thiadiazole derivatives has demonstrated significant potential in chemosensing. The incorporation of the ethynyl group is anticipated to enhance these capabilities through several mechanisms:
"Click" Chemistry for Sensor Functionalization: The terminal alkyne allows for highly efficient and specific covalent attachment to azide-functionalized surfaces or molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This enables the straightforward fabrication of sensor arrays and functionalized nanoparticles.
Modulation of Electronic Properties: The ethynyl group can influence the electronic properties of the thiadiazole ring, potentially leading to detectable changes in fluorescence or electrochemical signals upon analyte binding.
Platform for Diverse Recognition Moieties: The reactivity of the alkyne allows for the introduction of a wide array of recognition elements, such as crown ethers for cation sensing, peptides for biological sensing, or other heterocyclic units for anion recognition.
Potential Sensing Applications:
| Target Analyte | Sensing Principle | Potential Role of this compound |
| Metal Ions | Co-ordination with thiadiazole nitrogen and sulfur atoms leading to a change in optical or electrochemical properties. | The ethynyl group can be used to anchor the molecule to a transducer surface or to introduce additional binding sites. |
| Anions | Hydrogen bonding interactions with moieties attached to the thiadiazole ring. | The ethynyl group allows for the facile introduction of anion-binding motifs like ureas or amides. |
| Biomolecules | Specific binding events (e.g., enzyme-substrate, antigen-antibody) with recognition elements linked to the thiadiazole. | The "click" functionality of the ethynyl group enables straightforward bioconjugation. |
Role in Coordination Chemistry as Ligands
Thiadiazole derivatives are known to act as versatile ligands in co-ordination chemistry, capable of binding to a variety of metal centers through their nitrogen and sulfur atoms. isres.org The introduction of an ethynyl group at the 4-position of the 1,2,3-thiadiazole ring introduces an additional co-ordination site and opens up possibilities for the formation of novel coordination polymers and metal-organic frameworks (MOFs).
The nitrogen atoms of the 1,2,3-thiadiazole ring can act as monodentate or bidentate ligands, while the sulfur atom can also participate in co-ordination. The π-system of the ethynyl group can interact with metal centers, leading to the formation of organometallic complexes with interesting electronic and catalytic properties.
Examples of Coordination Modes:
| Coordination Mode | Description | Potential Metal Partners |
| N-co-ordination | The lone pair of electrons on one or both nitrogen atoms of the thiadiazole ring co-ordinates to the metal center. | Transition metals (e.g., Cu, Zn, Ni, Co) |
| S-co-ordination | The sulfur atom of the thiadiazole ring participates in co-ordination, often in conjunction with N-co-ordination to form a chelate ring. | Soft metals (e.g., Ag, Au, Pd) |
| π-Alkynyl Co-ordination | The triple bond of the ethynyl group interacts with the d-orbitals of the metal center. | Late transition metals (e.g., Pt, Pd, Rh) |
The ability of this compound to act as a multi-functional ligand makes it a valuable building block for the construction of complex coordination architectures with potential applications in catalysis, gas storage, and molecular magnetism.
Supramolecular Assembly and Self-Organizing Systems
The rigid structure of the 1,2,3-thiadiazole ring combined with the linear geometry of the ethynyl group makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding.
The ethynyl group can participate in various non-covalent interactions, including C-H···π interactions and halogen bonds (when interacting with halogenated molecules). Furthermore, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. This combination of functionalities allows for the programmed self-assembly of molecules into higher-order structures like liquid crystals, gels, and crystalline co-crystals.
Driving Forces for Supramolecular Assembly:
| Interaction Type | Description |
| Hydrogen Bonding | The nitrogen atoms of the thiadiazole ring can accept hydrogen bonds from suitable donor molecules. |
| π-π Stacking | The aromatic thiadiazole rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. |
| C-H···π Interactions | The hydrogen atom of the ethynyl group can interact with the π-electron cloud of neighboring aromatic rings. |
The ability to control the self-assembly of this compound derivatives could lead to the development of new materials with tailored optical, electronic, and mechanical properties for applications in organic electronics and nanotechnology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Ethynyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodology : Copper-catalyzed cross-coupling reactions are widely used to introduce ethynyl groups into heterocycles. For example, ethynyl-functionalized thiadiazoles can be synthesized via Sonogashira coupling between halogenated thiadiazoles and terminal alkynes under inert conditions (e.g., N₂ atmosphere) at 70–90°C . Yield optimization requires precise control of catalyst loading (e.g., CuI/Pd(PPh₃)₄), solvent polarity (DMF or THF), and reaction time (12–24 hours). Side reactions like alkyne homocoupling can be minimized using excess amine bases (e.g., triethylamine).
- Data Validation : Confirm regioselectivity via ¹H/¹³C NMR and monitor reaction progress using TLC or HPLC .
Q. How do structural modifications at the 4-position of 1,2,3-thiadiazole impact physicochemical properties?
- Methodology : Substituents like ethynyl groups enhance aromatic π-system conjugation, increasing thermal stability and altering solubility. For instance, cyclopropyl-substituted thiadiazoles exhibit higher lipophilicity (logP > 3.5) compared to unsubstituted analogs, as shown in QSAR studies .
- Experimental Design : Compare melting points, UV-Vis spectra, and partition coefficients (octanol/water) of 4-ethynyl derivatives with other substituents (e.g., methyl, phenyl). Computational tools like Gaussian can predict dipole moments and HOMO-LUMO gaps .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in ethynyl-thiadiazole functionalization?
- Case Study : Discrepancies in nucleophilic substitution rates (e.g., ethynyl vs. methyl groups) may arise from steric hindrance or electronic effects. For 1,2,3-thiadiazoles, the electron-withdrawing nature of the ethynyl group reduces nucleophilic attack at adjacent positions, as evidenced by slower SNAr reactions compared to 4-methyl analogs .
- Resolution Strategy : Use kinetic isotope effects (KIEs) and DFT calculations to map transition states. Contrast experimental activation energies (from Arrhenius plots) with computed barriers .
Q. How can computational docking guide the design of this compound derivatives for biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cytochrome P450 or fungal sterol demethylases. For example, 4-cyclopropyl-1,2,3-thiadiazoles showed strong binding to fungal CYP51 (ΔG = −9.2 kcal/mol) in agricultural applications .
- Validation : Correlate docking scores with in vitro bioactivity (e.g., IC₅₀ values). Use crystallographic data (e.g., PDB 4LXJ) to validate predicted binding poses .
Q. What analytical challenges arise in characterizing reactive intermediates during 4-ethynyl-thiadiazole synthesis?
- Data Contradictions : Transient species like thiirene intermediates may evade detection via conventional NMR. For example, in situ IR spectroscopy at −78°C can capture thiirene C=S stretching (∼1100 cm⁻¹) during ring-opening reactions .
- Advanced Techniques : Use cryogenic trapping coupled with high-resolution mass spectrometry (HRMS) or X-ray crystallography to isolate and characterize unstable intermediates .
Safety and Stability Considerations
Q. What safety protocols are recommended for handling this compound derivatives?
- Guidelines : While specific toxicity data for 4-ethynyl derivatives is limited, structurally similar thiadiazoles (e.g., 2,5-dichloro-1,3,4-thiadiazole) require PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333) .
- Stability : Store under inert gas (argon) at −20°C to prevent alkyne oxidation. Monitor decomposition via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
